

1-Benzoyl-1H-benzotriazole CAS number and identifiers

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Compound of Interest

Compound Name: 1-Benzoyl-1H-benzotriazole

Cat. No.: B1594891

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An In-Depth Technical Guide to **1-Benzoyl-1H-benzotriazole**: A Versatile Acylating Agent

Introduction

1-Benzoyl-1H-benzotriazole is a highly efficient and versatile N-acylbenzotriazole, a class of reagents renowned for their utility in organic synthesis. Functioning as a stable, crystalline, and easy-to-handle acylating agent, it serves as a powerful tool for the formation of amide, ester, and thioester bonds. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the benzoyl group to a wide range of nucleophiles under mild conditions.^[1] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and application protocols, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Properties

Accurate identification is paramount in chemical research. **1-Benzoyl-1H-benzotriazole** is uniquely defined by a set of identifiers and physicochemical properties.

Identifiers

A compilation of the primary chemical identifiers for **1-Benzoyl-1H-benzotriazole** is presented below for unambiguous reference.^[2]

Identifier	Value
CAS Number	4231-62-3[2]
IUPAC Name	benzotriazol-1-yl(phenyl)methanone[2]
Molecular Formula	C ₁₃ H ₉ N ₃ O[2][3]
EC Number	623-818-5[2]
ChEMBL ID	CHEMBL1288725[2]
PubChem CID	570059[2]
InChIKey	UJEMOXPSTTXLRE-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2</chem> [2]

Physicochemical Properties

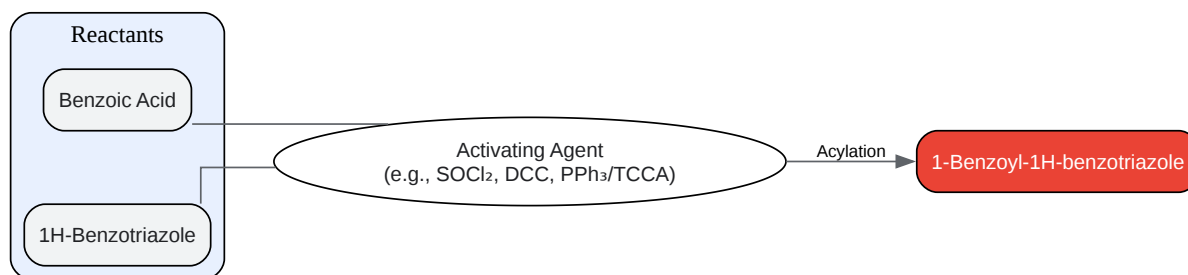
The physical and chemical properties dictate the handling, storage, and reactivity of the compound.

Property	Value
Molecular Weight	223.23 g/mol [2][3]
Appearance	White to yellow-beige solid (powder/crystals)[4] [5]
Melting Point	97-99 °C[4]
Boiling Point	204 °C at 15 mmHg[4][6]
Solubility	Soluble in alcohol, benzene, chloroform, DMF. [6] Sparingly soluble in water.[6]

Synthesis of N-Acylbenzotriazoles

The synthesis of **1-Benzoyl-1H-benzotriazole**, and N-acylbenzotriazoles in general, is typically achieved through the activation of a carboxylic acid followed by its reaction with 1H-

benzotriazole. Common methods include reacting the parent benzotriazole with an acid chloride (benzoyl chloride) or using a carboxylic acid (benzoic acid) in the presence of a coupling agent.[7] Modern protocols often employ activating agents that facilitate the reaction under mild, base-free conditions, offering high yields and broad substrate compatibility.[8]

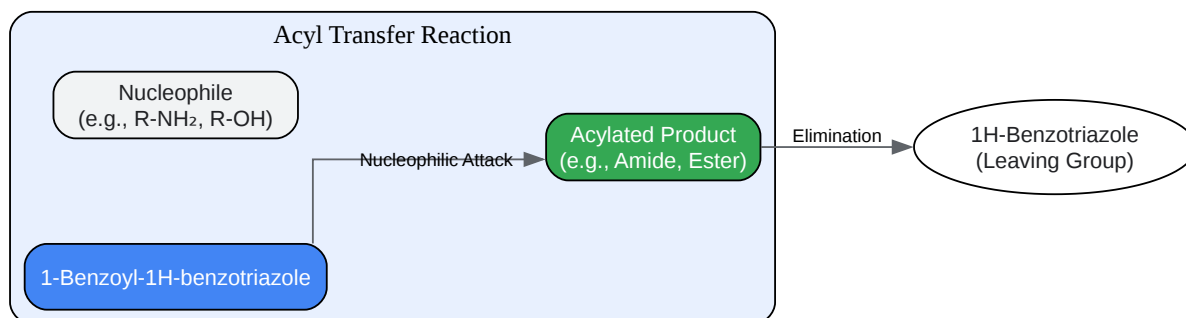


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Caption: General synthesis workflow for **1-Benzoyl-1H-benzotriazole**.

Chemical Reactivity and Applications: The Acylation Mechanism

The synthetic utility of **1-Benzoyl-1H-benzotriazole** stems from its function as a superior acylating agent. The benzotriazole ring is an exceptional leaving group due to the stability of the resulting benzotriazolide anion. This inherent stability renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity facilitates the efficient formation of amides, esters, and thioesters, respectively, making it a cornerstone reagent in peptide synthesis and the construction of complex organic molecules.[1]



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Caption: Mechanism of acyl transfer using **1-Benzoyl-1H-benzotriazole**.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of **1-Benzoyl-1H-benzotriazole**.

Protocol: Synthesis of 1-Benzoyl-1H-benzotriazole

This protocol describes a general method for synthesizing N-acylbenzotriazoles from a carboxylic acid.[8]

- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzotriazole (1.1 equivalents) and the carboxylic acid (e.g., benzoic acid, 1.0 equivalent).
- **Solvation:** Add a suitable anhydrous solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) to dissolve the reactants.
- **Activation:** Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.2 equivalents) followed by the slow, portion-wise addition of trichloroisocyanuric acid (TCCA, 0.35 equivalents).

- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.
- **Purification:** Redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash sequentially with a saturated NaHCO_3 solution and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. The final product can be further purified by recrystallization (e.g., from benzene or ethanol).^{[6][9]}

Protocol: Amide Formation Using 1-Benzoyl-1H-benzotriazole

This protocol demonstrates the use of the reagent for acylating a primary amine.

- **Preparation:** In a clean, dry flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).
- **Reagent Addition:** Add **1-Benzoyl-1H-benzotriazole** (1.05-1.1 equivalents) to the solution at room temperature. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.
- **Reaction:** Stir the mixture at room temperature. The reaction is often complete within 1-6 hours. Monitor progress by TLC.
- **Work-up:** Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent in vacuo to yield the crude amide product.
- **Purification:** If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

1-Benzoyl-1H-benzotriazole is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

- GHS Hazard Classification:
 - Skin Irritation (Category 2)[2]
 - Eye Irritation (Category 2)[2]
 - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2]
- Handling Precautions:
 - Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
 - Avoid contact with skin, eyes, and clothing.[10] In case of contact, flush the affected area with copious amounts of water.[10][12]
 - Wash hands thoroughly after handling.[10]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]

Conclusion

1-Benzoyl-1H-benzotriazole is a valuable and robust reagent in the arsenal of the modern synthetic chemist. Its stability, ease of handling, and predictable reactivity make it an excellent choice for the benzoylation of a wide range of nucleophiles. The mild reaction conditions required for its use are compatible with sensitive functional groups, rendering it particularly useful in the synthesis of pharmaceuticals and other high-value chemical entities.

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